molecular formula C17H19NO B099518 4-(Diethylamino)benzophenone CAS No. 18127-87-2

4-(Diethylamino)benzophenone

Cat. No.: B099518
CAS No.: 18127-87-2
M. Wt: 253.34 g/mol
InChI Key: IDLJKTNBZKSHIY-UHFFFAOYSA-N
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Description

4-(Diethylamino)benzophenone is an organic compound with the molecular formula C17H19NO. It is a derivative of benzophenone, where one of the phenyl rings is substituted with a diethylamino group. This compound is known for its applications in photochemistry, particularly as a photoinitiator in polymerization processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-(Diethylamino)benzophenone can be synthesized through the Friedel-Crafts acylation of N,N-diethylaniline with benzoyl chloride. The reaction typically requires a Lewis acid catalyst such as aluminum chloride (AlCl3) and is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .

Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The reaction is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization from ethanol .

Chemical Reactions Analysis

Types of Reactions: 4-(Diethylamino)benzophenone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • 4,4’-Bis(diethylamino)benzophenone (Michler’s ketone)
  • 4-(Dimethylamino)benzophenone
  • 4-(Bromomethyl)benzophenone
  • 2,4-Diethyl-9H-thioxanthen-9-one
  • Camphorquinone

Comparison: 4-(Diethylamino)benzophenone is unique due to its specific substitution pattern, which imparts distinct photophysical properties. Compared to Michler’s ketone, it has a simpler structure and is easier to synthesize. Its diethylamino group provides a balance between solubility and photoinitiating efficiency, making it suitable for various applications .

Properties

IUPAC Name

[4-(diethylamino)phenyl]-phenylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO/c1-3-18(4-2)16-12-10-15(11-13-16)17(19)14-8-6-5-7-9-14/h5-13H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDLJKTNBZKSHIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80280363
Record name 4-(Diethylamino)benzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80280363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18127-87-2
Record name 18127-87-2
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Record name 4-(Diethylamino)benzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80280363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Diethylamino)benzophenone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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